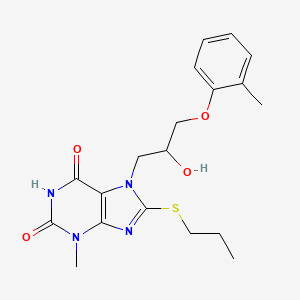

![molecular formula C26H25N3O6S B2499840 Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-12-1](/img/structure/B2499840.png)

Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" is a novel chemical entity that belongs to the class of thieno[3,4-d]pyridazine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis for creating diverse heterocyclic compounds.

Synthesis Analysis

The synthesis of thieno[3,4-d]pyridazine derivatives often involves multi-step reactions starting from simpler pyridazine compounds. For instance, the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, a related compound, was achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . This method could potentially be adapted to synthesize the compound by incorporating the appropriate diethoxybenzamido substituent at the relevant step.

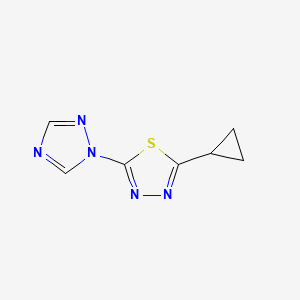

Molecular Structure Analysis

The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused ring system that includes a thieno ring and a pyridazine ring. The presence of various substituents, such as the diethoxybenzamido group, can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[3,4-d]pyridazine derivatives can undergo a variety of chemical reactions, including cyclocondensation, radicalic ethoxycarbonylation, and reactions with hydrazines to form different heterocyclic systems . The specific reactivity of "this compound" would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-d]pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of ethoxy groups may increase the solubility in organic solvents, while the benzamido group could contribute to the compound's overall stability and melting point. The exact properties of the compound would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

The synthesis of new azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines has been reported, indicating a focus on developing tetracyclic systems and derivatives for potential biological applications. These syntheses involve transformations of ethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate into various novel pyrido and thieno derivatives through reactions with hydrazine hydrate, aminoethanethiol, and other reagents (Ahmed, 2002).

Anticancer and Antimicrobial Activities

Another study focuses on the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with evaluations of their anticancer activity against colon HCT-116 human cancer cell line. This research underscores the potential of thiophene derivatives in developing potent anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Additionally, new pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties, highlighting the application of such compounds in addressing microbial resistance and developing new therapeutic agents (Farag, Kheder, & Mabkhot, 2008).

Characterization and Application of Functionalized Compounds

Research on the synthesis, characterization, and applications of densely functionalized pyridazines and fulvene-type compounds containing azulene moiety suggests the versatility of these compounds in creating densely functionalized heterocyclic molecules for varied applications, including pharmaceuticals and materials science (Devendar et al., 2013).

Development of Antibacterial Agents

The preparation and evaluation of novel thieno[2,3-c]pyridazines for antibacterial activities further indicate the role of these compounds in developing new antibacterial agents to combat resistant bacterial strains (Al-Kamali et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound is a derivative of pyrimidothienopyridazine . Compounds in this class have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities . .

Mode of Action

It’s worth noting that many antimicrobial and anticancer compounds work by inhibiting essential enzymes or disrupting critical cellular processes .

Biochemical Pathways

Given its reported antimicrobial and anticancer activities, it may interfere with pathways essential for cell growth and division .

Result of Action

The compound has shown promising inhibitory activity against Gram-positive bacteria, and potent inhibition against fungi . .

Propiedades

IUPAC Name |

ethyl 5-[(3,4-diethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6S/c1-4-33-19-13-12-16(14-20(19)34-5-2)23(30)27-24-21-18(15-36-24)22(26(32)35-6-3)28-29(25(21)31)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZKBJUKZZHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)